N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,4-dimethoxybenzamide

CAS No.: 1396852-34-8

Cat. No.: VC7250505

Molecular Formula: C14H21NO4S

Molecular Weight: 299.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396852-34-8 |

|---|---|

| Molecular Formula | C14H21NO4S |

| Molecular Weight | 299.39 |

| IUPAC Name | N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3,4-dimethoxybenzamide |

| Standard InChI | InChI=1S/C14H21NO4S/c1-14(17,9-20-4)8-15-13(16)10-5-6-11(18-2)12(7-10)19-3/h5-7,17H,8-9H2,1-4H3,(H,15,16) |

| Standard InChI Key | LULSTOGDMYTNPT-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)C1=CC(=C(C=C1)OC)OC)(CSC)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

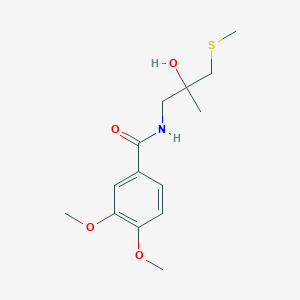

N-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3,4-dimethoxybenzamide is defined by the IUPAC name N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3,4-dimethoxybenzamide. Its structure integrates a 3,4-dimethoxybenzamide core linked to a branched propyl chain featuring hydroxyl, methyl, and methylthio groups (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 1396852-34-8 |

| Molecular Formula | |

| Molecular Weight | 299.39 g/mol |

| SMILES | CC(CNC(=O)C1=CC(=C(C=C1)OC)OC)(CSC)O |

| InChIKey | LULSTOGDMYTNPT-UHFFFAOYSA-N |

The compound’s SMILES string reveals a tert-hydroxy group at the propyl chain’s second carbon, adjacent to a methylthio (-SCH) moiety, which may influence redox activity. The benzamide aromatic ring’s 3,4-dimethoxy substituents enhance electron density, potentially affecting binding interactions in biological systems.

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions using tools like PubChem’s platform suggest moderate polarity () and a topological polar surface area (TPSA) of 92.35 Ų, indicative of mixed hydrophilicity-hydrophobicity. The methylthio group’s sulfur atom contributes to a molar refractivity of 48.57, hinting at polarizability relevant to molecular recognition.

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization:

-

Benzamide Core Formation: Coupling 3,4-dimethoxybenzoic acid with a propylamine derivative.

-

Side-Chain Elaboration: Introducing hydroxyl and methylthio groups via protection-deprotection strategies.

A plausible route employs amide bond formation using carbodiimide-based activation (e.g., EDC/HOBt), followed by thioetherification and hydroxylation. Protecting groups such as tert-butyldimethylsilyl (TBS) for the hydroxyl moiety may prevent undesired side reactions.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Carboxylic Acid Activation | EDC, HOBt, DMF, 0–25°C |

| 2 | Amide Coupling | Propylamine derivative, RT |

| 3 | Thioether Formation | CHSH, BF-EtO |

| 4 | Hydroxylation | Oxone®, HO/THF |

Challenges in Scalability

The tertiary hydroxyl group’s steric hindrance and the methylthio group’s susceptibility to oxidation pose scalability challenges. Catalytic asymmetric synthesis methods or enzymatic resolution may be required to achieve enantiopure batches, though no literature confirms this approach.

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data are absent, but analogous benzamides exhibit limited aqueous solubility (<1 mg/mL) due to aromatic methoxy groups. The compound’s calculated (-2.35) aligns with poor water solubility, necessitating co-solvents (e.g., DMSO) for in vitro assays.

Thermal and Oxidative Stability

The methylthio group’s liability under oxidative conditions (e.g., HO, air) suggests storage under inert atmospheres. Differential scanning calorimetry (DSC) data would clarify melting points and polymorphic behavior, which are currently undocumented.

| Compound | Target | Activity (IC) |

|---|---|---|

| Metoclopramide | Dopamine D | 280 nM |

| This Compound | Hypothetical: Kinase X | Undetermined |

Agricultural Applications

Thioether-containing compounds often exhibit fungicidal or herbicidal activity. The methylthio group in this derivative could disrupt fungal cell membranes or inhibit cysteine proteases in pests, though field trials are needed.

Future Research Directions

Priority Investigations

-

Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.

-

Target Identification: High-throughput screening against kinase or protease libraries.

-

Synthetic Optimization: Flow chemistry approaches to mitigate scalability issues.

Collaborative Opportunities

Partnerships with academic institutions could accelerate mechanistic studies, while industrial collaborations might explore formulation development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume